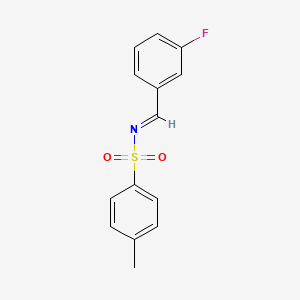![molecular formula C12H13BrN2O2S B13647166 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole](/img/structure/B13647166.png)
1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole is a chemical compound with the molecular formula C12H13BrN2O2S and a molecular weight of 329.22 g/mol This compound is known for its unique structure, which includes a bromomethyl group, a methylphenyl group, and a methanesulfonyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole typically involves multi-step organic reactions. The reaction conditions often require the use of specific reagents such as bromine, sulfonyl chlorides, and pyrazole derivatives under controlled temperature and pH conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding alcohols or ketones.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.
Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and aromatic compounds.
Material Science: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function . The methanesulfonyl group may also play a role in enhancing the compound’s reactivity and specificity towards certain targets .
Comparison with Similar Compounds
Similar compounds to 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole include other bromomethyl-substituted pyrazoles and sulfonyl-containing pyrazoles . These compounds share structural similarities but may differ in their reactivity and applications. For example, compounds with different substituents on the pyrazole ring or variations in the sulfonyl group may exhibit distinct biological activities or chemical properties .
Properties
Molecular Formula |
C12H13BrN2O2S |
|---|---|
Molecular Weight |
329.21 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-methylphenyl]-4-methylsulfonylpyrazole |
InChI |
InChI=1S/C12H13BrN2O2S/c1-9-5-10(6-13)3-4-12(9)15-8-11(7-14-15)18(2,16)17/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
FHVBQARUXMUMQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)N2C=C(C=N2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


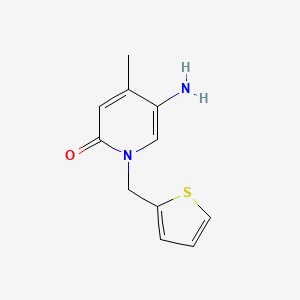
![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)

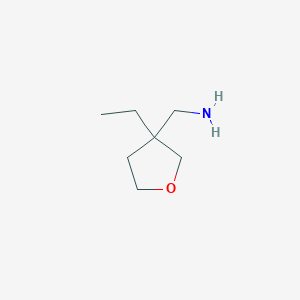
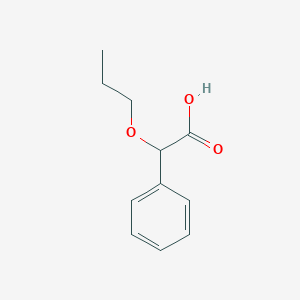
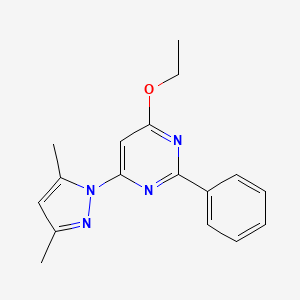

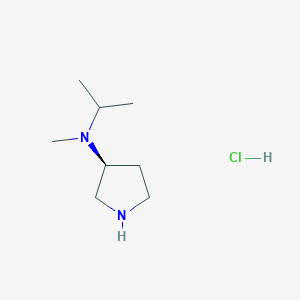
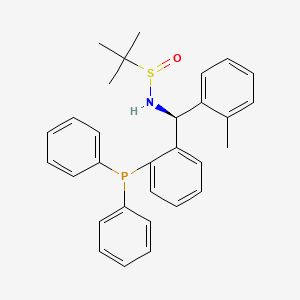
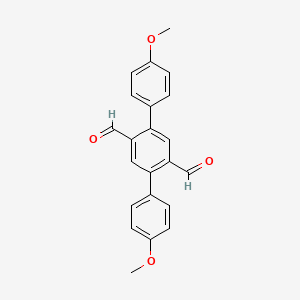

![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
